4-Amino-3,5-dichlorobenzene-1-sulfonyl chloride
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Overview
Description
4-Amino-3,5-dichlorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H4Cl3NO2S. It is a derivative of benzene, characterized by the presence of amino, dichloro, and sulfonyl chloride functional groups. This compound is primarily used in various chemical reactions and has significant applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-dichlorobenzene-1-sulfonyl chloride typically involves the chlorination of 4-Aminobenzenesulfonyl chloride. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst, such as iron(III) chloride. The reaction proceeds as follows: [ \text{C6H4(NH2)SO2Cl} + 2 \text{Cl2} \rightarrow \text{C6H4(NH2)Cl2SO2Cl} + 2 \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions, such as temperature, pressure, and chlorine concentration, are meticulously controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3,5-dichlorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and sulfonyl chloride) on the benzene ring.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration) or sulfuric acid (for sulfonation) are commonly used.
Nucleophilic Substitution: Reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed:
Nitration: this compound can be nitrated to form 4-Amino-3,5-dichloro-2-nitrobenzenesulfonyl chloride.
Sulfonamide Formation: Reaction with amines yields sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis.
Scientific Research Applications
4-Amino-3,5-dichlorobenzene-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide and sulfonate derivatives.
Biology: The compound is employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists.
Medicine: Sulfonamide derivatives of this compound are explored for their potential therapeutic properties, including antibacterial and antifungal activities.
Industry: It serves as an intermediate in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Amino-3,5-dichlorobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or receptor function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic species.
Comparison with Similar Compounds
4-Amino-2,6-dichlorobenzene-1-sulfonyl chloride: Similar structure but different chlorine substitution pattern.
4-Amino-3,5-dibromobenzene-1-sulfonyl chloride: Bromine atoms instead of chlorine, leading to different reactivity and properties.
4-Amino-3,5-dichlorobenzene-1-sulfonamide: Sulfonamide derivative with different functional group reactivity.
Uniqueness: 4-Amino-3,5-dichlorobenzene-1-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in various chemical syntheses and industrial applications.
Properties
IUPAC Name |
4-amino-3,5-dichlorobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3NO2S/c7-4-1-3(13(9,11)12)2-5(8)6(4)10/h1-2H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQGRTBKYOJTMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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